N-(3,4-dimethoxyphenyl)-3-(1,2,4-triazol-4-yl)benzamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-3-(1,2,4-triazol-4-yl)benzamide is a chemical compound that belongs to the class of benzamides. Compounds in this class are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-3-(1,2,4-triazol-4-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxyaniline and 3-(1,2,4-triazol-4-yl)benzoic acid.
Coupling Reaction: The amine group of 3,4-dimethoxyaniline reacts with the carboxylic acid group of 3-(1,2,4-triazol-4-yl)benzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-3-(1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-(3,4-dimethoxyphenyl)-3-(1,2,4-triazol-4-yl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structure may be optimized to enhance its pharmacological properties and reduce potential side effects.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-3-(1,2,4-triazol-4-yl)benzamide depends on its specific biological activity. For example, if it exhibits antimicrobial properties, it may inhibit the growth of microorganisms by targeting essential enzymes or cellular structures. The triazole ring is known to interact with various biological targets, potentially disrupting key pathways involved in cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxyphenyl)-3-(1,2,4-triazol-4-yl)benzoic acid
- N-(3,4-dimethoxyphenyl)-3-(1,2,4-triazol-4-yl)benzylamine
- N-(3,4-dimethoxyphenyl)-3-(1,2,4-triazol-4-yl)benzyl alcohol
Uniqueness
N-(3,4-dimethoxyphenyl)-3-(1,2,4-triazol-4-yl)benzamide is unique due to the presence of both the dimethoxyphenyl and triazolylbenzamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structure allows for diverse chemical modifications, enabling the development of derivatives with tailored properties for specific applications.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-(1,2,4-triazol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-23-15-7-6-13(9-16(15)24-2)20-17(22)12-4-3-5-14(8-12)21-10-18-19-11-21/h3-11H,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKMNBDPTJPGBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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